

Application Notes and Protocols for 2-Methoxyisonicotinohydrazide in Medicinal Chemistry

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Compound of Interest

Compound Name: **2-Methoxyisonicotinohydrazide**

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Introduction

Isoniazid (INH), an isonicotinic acid hydrazide, has been a cornerstone in the treatment of tuberculosis (TB) for over half a century.^{[1][2]} Its potent bactericidal activity against *Mycobacterium tuberculosis* has saved countless lives.^[1] However, the emergence of drug-resistant strains of *M. tuberculosis* necessitates the development of novel anti-tubercular agents.^{[1][2]} One promising avenue of research is the structural modification of the isoniazid scaffold to enhance its efficacy, improve its pharmacokinetic profile, and overcome resistance mechanisms.^[3]

This document provides detailed application notes and protocols relevant to the study of **2-Methoxyisonicotinohydrazide**, a derivative of isoniazid. While direct research on this specific compound is limited, its potential applications in medicinal chemistry, particularly as an anti-tubercular agent, can be inferred from the extensive body of knowledge surrounding isoniazid and its analogues. The introduction of a methoxy group at the 2-position of the pyridine ring may influence the compound's lipophilicity, metabolic stability, and interaction with its biological targets.^{[2][4]} It has been suggested that incorporating lipophilic moieties into the isoniazid framework can increase the permeation of the drug into bacterial cells, thereby enhancing its anti-TB activity.^[2]

These notes are intended to guide researchers in the synthesis, in vitro evaluation, and mechanistic studies of **2-Methoxyisonicotinohydrazide** and similar derivatives.

Application Notes

The primary application of **2-Methoxyisonicotinohydrazide** in medicinal chemistry is expected to be in the development of new anti-tubercular drugs. The rationale for its potential efficacy is based on the well-established mechanism of action of its parent compound, isoniazid.

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[5][6] This activation process generates a series of reactive species, including an isonicotinic acyl radical.[5][6] This radical then covalently attaches to NAD⁺ to form an adduct that is a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA.[5][6] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[6] Mycolic acids are essential components of the unique and impermeable cell wall of *Mycobacterium tuberculosis*.[7] By inhibiting mycolic acid synthesis, isoniazid disrupts the integrity of the bacterial cell wall, leading to cell death.[7]

The introduction of a methoxy group on the pyridine ring could potentially:

- **Modulate Lipophilicity:** The methoxy group may increase the lipophilicity of the molecule, which could enhance its ability to penetrate the lipid-rich mycobacterial cell wall.[2][4]
- **Influence Metabolism:** The substitution may alter the metabolic profile of the compound compared to isoniazid, potentially affecting its activation by KatG or its inactivation by human enzymes like N-acetyltransferase 2 (NAT2).
- **Overcome Resistance:** Some isoniazid resistance is associated with mutations in the katG gene.[8] It is conceivable that structural modifications could lead to derivatives that are either more efficiently activated by mutated KatG or have alternative mechanisms of action.

Quantitative Data

The following tables summarize the in vitro anti-tubercular activity and cytotoxicity of various isoniazid derivatives from the literature. This data provides a comparative context for the potential efficacy and safety of novel derivatives like **2-Methoxyisonicotinohydrazide**.

Table 1: In Vitro Anti-tubercular Activity of Isoniazid Derivatives against *M. tuberculosis* H37Rv

Compound	Modification	MIC (µg/mL)	MIC (µM)	Reference
Isoniazid	Parent Compound	0.01 - 0.2	0.07 - 1.46	[9]
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide	Hydrazone derivative	-	0.14 (against INH-resistant strain)	[9]
IBP19	Isoniazid-based pyridazinone	1.562	-	[10][11]
IBP21	Isoniazid-based pyridazinone	1.562	-	[10][11]
IBP22	Isoniazid-based pyridazinone	1.562	-	[10][11]
IBP29	Isoniazid-based pyridazinone	1.562	-	[10][11]
Compound 1(a)	Isoniazid derivative	< 7.8	-	[7]
Compound 1(b)	Isoniazid derivative	< 7.8	-	[7]
Compound 1(c)	Isoniazid derivative	15.6	-	[7]
N-(cyclo)alkyl-2-(2-isonicotinoylhydrazineylidene)propanamides (C8 to C14 alkyl)	Amide derivatives	-	≤ 0.125	[12]

Table 2: In Vitro Cytotoxicity of Isoniazid Derivatives

Compound	Cell Line	IC50 (μM)	Reference
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide	HepG2	> 100	[9]
IBP19	HepG2, Vero	> 300 (μg/mL)	[10][11]
IBP21	HepG2, Vero	> 300 (μg/mL)	[10][11]
IBP22	HepG2, Vero	> 300 (μg/mL)	[10][11]
IBP29	HepG2, Vero	> 300 (μg/mL)	[10][11]
Various INH derivatives	HepG2	> 25	[8][13]

Experimental Protocols

The following are generalized protocols for the synthesis and in vitro evaluation of **2-Methoxyisonicotinohydrazide**, based on established methods for isoniazid derivatives.

Protocol 1: Synthesis of 2-Methoxyisonicotinohydrazide

This protocol describes a two-step synthesis starting from 2-methoxyisonicotinic acid.

Step 1: Esterification of 2-Methoxyisonicotinic Acid

- Reaction Setup: To a solution of 2-methoxyisonicotinic acid (1 equivalent) in an appropriate alcohol (e.g., methanol or ethanol, used as solvent), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
- Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[\[1\]](#)
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

- Extraction: Extract the ester product with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester. Purify the ester by column chromatography if necessary.

Step 2: Hydrazinolysis of the Ester

- Reaction Setup: Dissolve the synthesized ester (1 equivalent) in an alcohol (e.g., ethanol).
[\[14\]](#)
- Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.
[\[14\]](#)
- Reflux: Heat the reaction mixture to reflux for several hours.
[\[14\]](#) Monitor the reaction by TLC.
[\[1\]](#)
- Isolation of Product: Upon completion, cool the reaction mixture. The product, **2-Methoxyisonicotinohydrazide**, may precipitate out of the solution. Collect the solid by filtration.
[\[1\]](#)
- Purification: Wash the collected solid with a cold solvent (e.g., ethanol or water) to remove impurities.
[\[1\]](#) Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.
[\[1\]](#)
- Characterization: Confirm the structure of the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, IR, and mass spectrometry.

Protocol 2: In Vitro Anti-tubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay is a colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of a compound against *M. tuberculosis*.
[\[10\]](#)
[\[11\]](#)

- Preparation of Compound Dilutions: Prepare a stock solution of **2-Methoxyisonicotinohydrazide** in a suitable solvent (e.g., DMSO). Perform two-fold serial

dilutions in Middlebrook 7H9 broth (supplemented with OADC) in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.01 to 12.8 µg/mL).[10][11][15]

- Inoculum Preparation: Culture *M. tuberculosis* H37Rv to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute to the desired inoculum concentration (typically 5×10^4 CFU/well).[15]
- Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate containing the compound dilutions. Include positive controls (e.g., isoniazid, rifampicin) and a negative control (no drug).[15]
- Incubation: Seal the plate and incubate at 37°C for 6-7 days.[15]
- Addition of Alamar Blue: Add Alamar Blue solution to each well.[15]
- Reading Results: Incubate for another 24 hours and observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[10][11]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

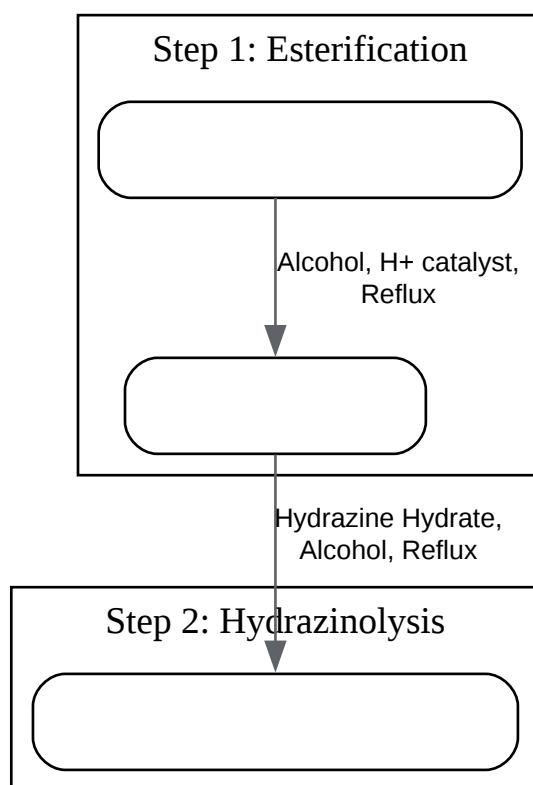
This assay assesses the effect of a compound on the viability of mammalian cells.[16][17]

- Cell Seeding: Seed a mammalian cell line (e.g., HepG2, A549, or Vero) in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[16][17]
- Compound Treatment: Prepare serial dilutions of **2-Methoxyisonicotinohydrazide** in the cell culture medium. Replace the old medium in the wells with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO).[16]
- Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.[16]
- MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[16]

- Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[16]
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.[8]

Visualizations

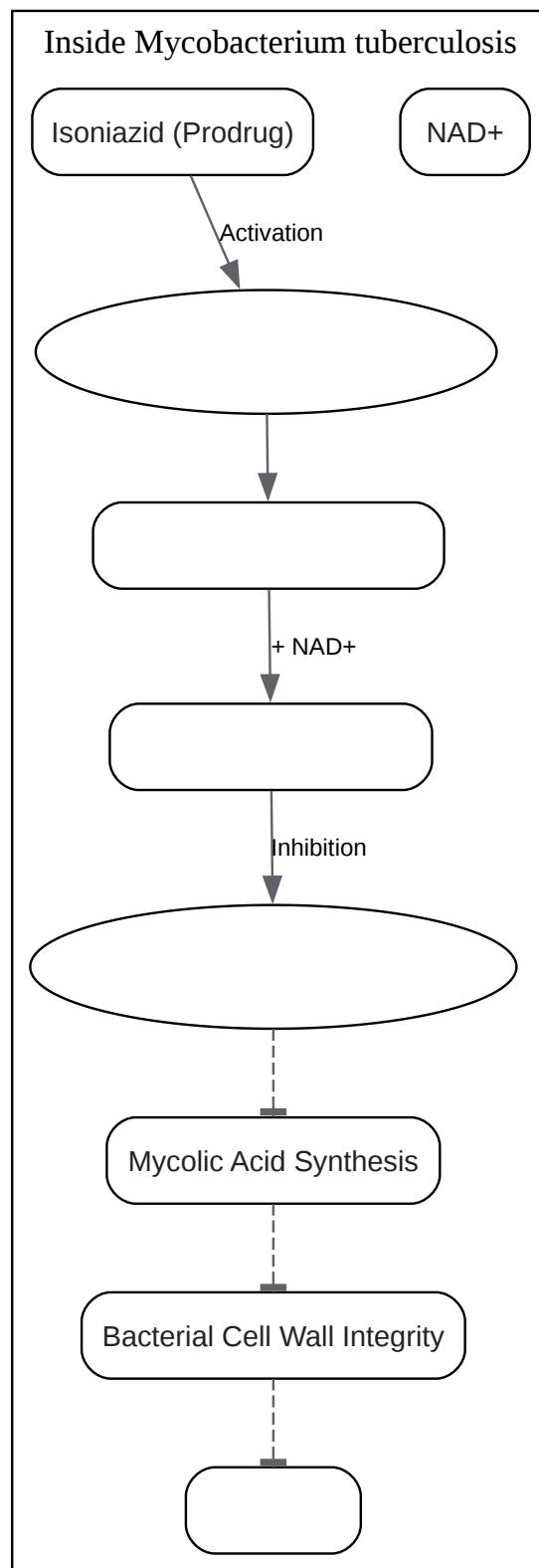
Proposed Synthesis of 2-Methoxyisonicotinohydrazide



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Caption: Proposed two-step synthesis of **2-Methoxyisonicotinohydrazide**.

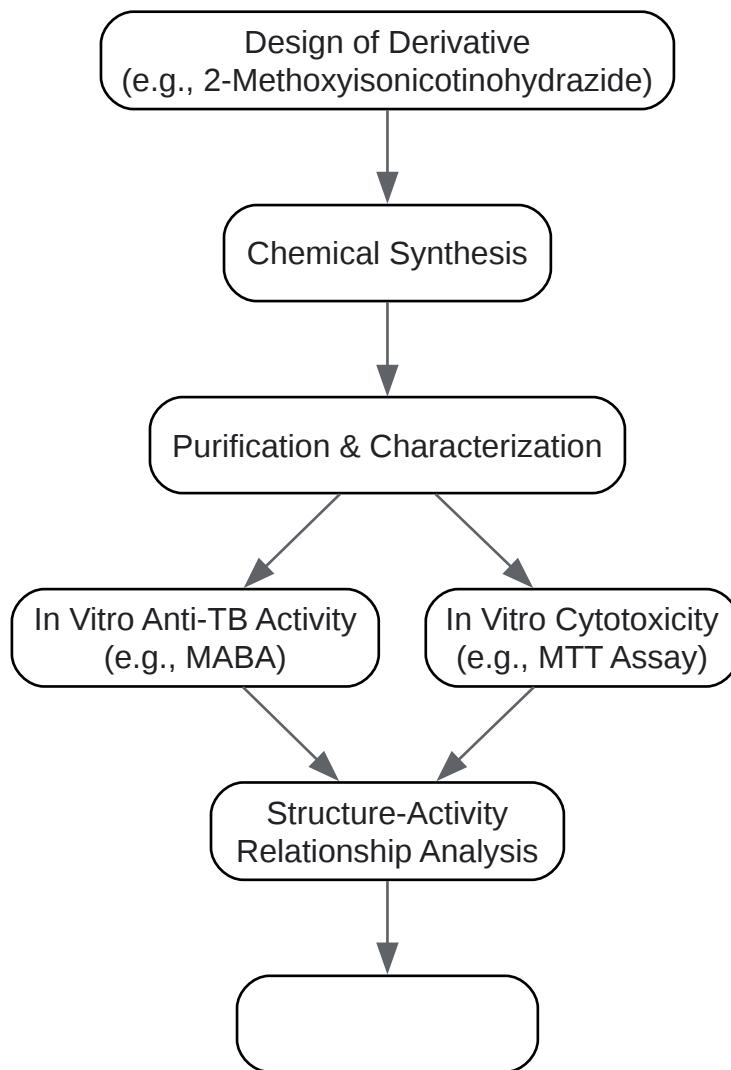
Mechanism of Action of Isoniazid



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Caption: Activation and target inhibition pathway of Isoniazid.

General Workflow for Isoniazid Derivative Evaluation



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Caption: Workflow for the discovery and evaluation of isoniazid derivatives.

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